3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol
CAS No.:
Cat. No.: VC18229413
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12F3NO |
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Molecular Weight | 219.20 g/mol |
IUPAC Name | 3-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
Standard InChI | InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8,15H,5-6,14H2 |
Standard InChI Key | RBGAQCPMAWKTDT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(CN)CO)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name is 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-ol, reflecting its propanol backbone substituted with an aminomethyl group and a 4-(trifluoromethyl)phenyl moiety. Key structural identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 233.23 g/mol |
SMILES | C1=CC(=CC=C1CC(CN)CO)C(F)(F)F |
InChI Key | HYJBAQRUUJIMAS-UHFFFAOYSA-N |
CAS Registry Number | 1019110-79-2 |
The trifluoromethyl group () at the para position of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, while the amino and hydroxyl groups enable participation in hydrogen bonding and nucleophilic reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves multi-step reactions:
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Nitroalkene Formation:
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Reduction to Amino Alcohol:
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Purification Techniques: Recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) .
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Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for structural validation .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; limited solubility in water .
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Stability: Stable under inert conditions but susceptible to oxidation at the amino group. Storage at under nitrogen is recommended .
Spectroscopic Data
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NMR (CDCl): δ 7.60 (d, , 2H, ArH), 7.45 (d, , 2H, ArH), 3.80–3.70 (m, 2H, CHOH), 3.10–2.90 (m, 2H, CHNH), 2.80–2.60 (m, 1H, CH) .
Chemical Reactivity
Functional Group Transformations
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Amino Group:
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Hydroxyl Group:
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Trifluoromethyl Group:
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | Wear protective gloves |
H318: Eye damage | Use eye protection |
H335: Respiratory irritation | Use in well-ventilated areas |
Comparative Analysis with Related Compounds
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